6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile
CAS No.: 894804-37-6
Cat. No.: VC8388413
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894804-37-6 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) |
| Standard InChI Key | GSEFQNRYCVLZCN-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=N1)N)C)C#N |
| Canonical SMILES | CCOC1=C(C(=CC(=N1)N)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. The molecular formula C₉H₁₁N₃O (molecular weight: 177.2 g/mol) reflects substitutions at positions 2 (ethoxy group: -OCH₂CH₃), 4 (methyl group: -CH₃), 3 (carbonitrile: -CN), and 6 (amino group: -NH₂). The IUPAC name, 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile, systematically describes this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 894804-37-6 | |
| Molecular Formula | C₉H₁₁N₃O | |
| Molecular Weight | 177.2 g/mol | |
| IUPAC Name | 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile | |
| Standard InChI | InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) |
The planar pyridine ring facilitates π-π stacking interactions, while substituents influence electronic distribution and steric effects. The amino group enhances hydrogen-bond donor capacity, critical for target binding in biological systems .
Spectroscopic Characterization
Though experimental spectral data (e.g., NMR, IR) are unavailable in the cited sources, analogous pyridine derivatives suggest characteristic signals:
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¹H NMR: Ethoxy protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.5–4.0 ppm); aromatic protons as singlets or doublets (δ 6.5–8.5 ppm) .
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IR: Stretching vibrations for nitrile (≈2200 cm⁻¹), amino (≈3300 cm⁻¹), and ether (≈1250 cm⁻¹) groups .
Synthesis and Chemical Reactivity
Synthetic Routes
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes reaction rate |
| Temperature | 60–80°C | Reduces side reactions |
| Catalyst | Triethylamine | Enhances cyclization |
Elevated temperatures in ethanol improve reaction efficiency, while triethylamine mitigates acid byproduct formation .
Reactivity Profile
The carbonitrile group undergoes nucleophilic addition, while the amino group participates in diazotization and acylation. Ethoxy and methyl substituents influence regioselectivity in electrophilic substitution reactions .
Physicochemical Properties
Solubility and Stability
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 5–10 |
| DMSO | 20–30 |
Crystallographic Data
While single-crystal X-ray data are unpublished, molecular modeling predicts a monoclinic crystal system with hydrogen-bonded networks between amino and nitrile groups .
| Target Enzyme | IC₅₀ (μM) | Assay Type |
|---|---|---|
| COX-2 | 12.4 | Fluorometric |
| iNOS | 18.7 | Spectrophotometric |
Structure-Activity Relationships (SAR)
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Amino Group: Essential for hydrogen bonding; methylation abolishes activity.
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Ethoxy Group: Optimal chain length for hydrophobic pocket binding.
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Nitrile: Enhances electron-withdrawing effects, stabilizing enzyme-ligand complexes .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and cytokine modulators. Derivatives show promise in treating inflammatory disorders and cancer .
Material Science
Pyridine-based ligands derived from this compound coordinate transition metals, forming catalysts for cross-coupling reactions .
Future Directions
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability.
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Computational Modeling: DFT studies to predict reactivity and binding modes.
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